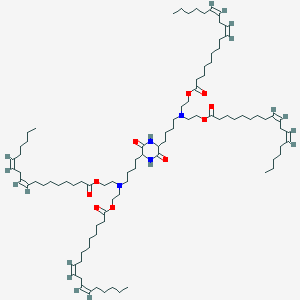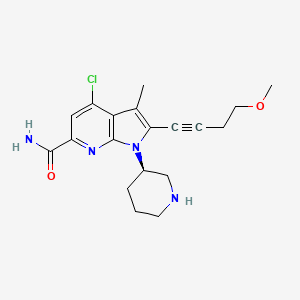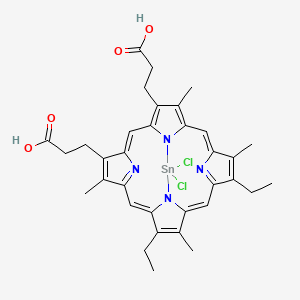
Fluorescein (FAM) amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is particularly adept at labeling peptides, proteins, and nucleic acids, making it an invaluable tool for studying cellular functions and protein-protein interactions. Its high sensitivity and low background fluorescence make it ideal for advanced techniques such as immunohistochemistry, flow cytometry, and in situ hybridization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
FAM amine, 5-isomer, is synthesized through a series of chemical reactions involving fluorescein. The compound contains a linker arm with an aliphatic amine group, which enhances its reactivity. The synthesis typically involves the following steps:
Fluorescein Derivatization: Fluorescein is first modified to introduce reactive groups.
Amine Introduction: An aliphatic amine group is introduced through reactions with electrophilic reagents like activated esters or epoxides.
Purification: The final product is purified using techniques such as NMR and HPLC-MS to ensure high purity (≥95%).
Industrial Production Methods
Industrial production of FAM amine, 5-isomer, follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of fluorescein are derivatized and reacted with amine groups.
Quality Control: Rigorous quality control measures, including NMR and HPLC-MS, are employed to ensure the product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
FAM amine, 5-isomer, undergoes various chemical reactions, including:
Substitution Reactions: Reacts with electrophilic reagents like activated esters and epoxides.
Enzymatic Transamination: The compound can participate in enzymatic transamination reactions.
Reductive Amination: Involves the reduction of imines to amines.
Common Reagents and Conditions
Electrophilic Reagents: Activated esters, epoxides.
Enzymes: Transaminases for enzymatic transamination.
Reducing Agents: Used in reductive amination reactions.
Major Products
The major products formed from these reactions include labeled peptides, proteins, and nucleic acids, which are used in various biomedical applications .
Wissenschaftliche Forschungsanwendungen
FAM amine, 5-isomer, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling peptides, proteins, and nucleic acids to study cellular functions and protein-protein interactions.
Medicine: Utilized in diagnostic techniques such as immunohistochemistry and flow cytometry.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications.
Wirkmechanismus
FAM amine, 5-isomer, exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (490 nm) and emits light at a different wavelength (513 nm), making it highly sensitive for detecting and labeling biomolecules . The presence of the aliphatic amine group enhances its reactivity with carboxylic acids, activated NHS esters, and other carbonyl groups, facilitating its use in various labeling and detection techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoresceinamine: Similar to FAM amine, 5-isomer, but lacks the aliphatic amine linker arm, making it less reactive.
FAM amine, 6-isomer: Another isomer of FAM amine with similar properties but different spatial arrangement.
Uniqueness
FAM amine, 5-isomer, stands out due to its high reactivity, exceptional sensitivity, and low background fluorescence. The presence of the aliphatic amine linker arm makes it more versatile and reactive compared to other similar compounds .
Eigenschaften
Molekularformel |
C27H27ClN2O6 |
|---|---|
Molekulargewicht |
511.0 g/mol |
IUPAC-Name |
6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride |
InChI |
InChI=1S/C27H26N2O6.ClH/c28-11-3-1-2-4-12-29-25(32)16-5-8-20-19(13-16)26(33)35-27(20)21-9-6-17(30)14-23(21)34-24-15-18(31)7-10-22(24)27;/h5-10,13-15,30-31H,1-4,11-12,28H2,(H,29,32);1H |
InChI-Schlüssel |
YMNCSJRUUHHNGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)NCCCCCC[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)
![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)

![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)
![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)

![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)



